molecular formula C9H17N3O2 B13640667 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine

Katalognummer: B13640667
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: UHBCRZFUHMPKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-methoxypropoxyethyl substituent at the N1 position of the pyrazole ring. The compound’s structure combines a five-membered aromatic heterocycle (pyrazole) with an ether-linked side chain, which may enhance solubility and influence biological interactions. The 3-methoxypropoxy group introduces both hydrophilic (ether oxygen) and hydrophobic (methyl and propyl segments) characteristics, making it a versatile scaffold for drug development.

Eigenschaften

Molekularformel

C9H17N3O2

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-[2-(3-methoxypropoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17N3O2/c1-13-6-2-7-14-8-5-12-4-3-9(10)11-12/h3-4H,2,5-8H2,1H3,(H2,10,11)

InChI-Schlüssel

UHBCRZFUHMPKNG-UHFFFAOYSA-N

Kanonische SMILES

COCCCOCCN1C=CC(=N1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies for Pyrazol-3-amine Derivatives

The pyrazol-3-amine moiety is commonly synthesized via cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or their equivalents, followed by functional group transformations to introduce amine functionalities. Several methods reported in patents and research articles provide stepwise synthetic approaches for pyrazol-3-amine derivatives:

  • Hydrazine Addition to Diethyl Butynedioate : A patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate and methylhydrazine. The process involves low-temperature addition of methylhydrazine to diethyl butynedioate in diethyl ether, followed by filtration, drying, and heating to form a pyrazole ester intermediate. Subsequent bromination, hydrolysis, carbamate protection, and deprotection steps yield the pyrazol-3-amine derivative.

  • Oxidation and Functional Group Transformations : Research on pyrazole derivatives shows the use of 2-iodoxybenzoic acid (IBX) oxidation of pyrazolylmethanols to aldehydes, followed by conversion to nitriles and carbothioamides, illustrating the versatility of pyrazol-3-amine functionalization.

Synthetic Approaches to the Ether-Linked Side Chain

The side chain in the target molecule, namely 2-(3-methoxypropoxy)ethyl, is an ether linkage involving a methoxy group and a propoxy spacer attached to an ethyl linker. Common synthetic tactics for such ether chains include:

  • Nucleophilic Substitution with Alkyl Halides : Alkylation of pyrazol-3-amine nitrogen with 2-(3-methoxypropoxy)ethyl halides or tosylates is a straightforward approach. The alkylating agent can be prepared by reacting 3-methoxy-1-propanol with ethylene oxide or ethylene glycol derivatives under basic conditions to form the desired ether chain.

  • Use of Polyethylene Glycol Derivatives : Polyethylene glycol monomethyl ethers can be selectively functionalized to introduce terminal leaving groups, which then react with pyrazol-3-amine under nucleophilic substitution conditions.

Proposed Stepwise Preparation Method for 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine

Based on the above data and standard organic synthesis principles, the preparation can be envisioned as follows:

Step Description Reagents/Conditions Expected Outcome
1 Synthesis of pyrazol-3-amine core Hydrazine derivative + diethyl butynedioate, low temperature, ether solvent Formation of 1H-pyrazol-3-amine intermediate
2 Preparation of 2-(3-methoxypropoxy)ethyl halide 3-Methoxy-1-propanol + ethylene oxide or ethylene glycol derivative, then halogenation (e.g., tosylation or bromination) Alkylating agent with ether linkage
3 N-alkylation of pyrazol-3-amine Pyrazol-3-amine + 2-(3-methoxypropoxy)ethyl halide, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), moderate temperature Formation of 1-(2-(3-methoxypropoxy)ethyl)-1H-pyrazol-3-amine
4 Purification Column chromatography or recrystallization Pure target compound

Data Tables Summarizing Key Synthetic Parameters

Parameter Details Notes/References
Starting Material Diethyl butynedioate Patent CN112079781A
Hydrazine Source Methylhydrazine or hydrazine hydrate Controls substitution on pyrazole
Solvent for Cyclization Diethyl ether, acetonitrile Low temperature for initial step, reflux for bromination
Alkylating Agent Preparation 3-Methoxy-1-propanol + ethylene oxide Requires controlled addition and purification
Alkylation Conditions Base: K2CO3 or NaH; Solvent: DMF or DMSO; Temp: 50-80°C Typical for N-alkylation of pyrazoles
Purification Column chromatography (silica gel), solvent system: hexane/ethyl acetate Standard organic purification

Research Outcomes and Yields

  • The stepwise synthesis of pyrazol-3-amine derivatives via hydrazine addition to diethyl butynedioate and subsequent functional group transformations typically achieves yields ranging from 60% to 90% per step, depending on reaction conditions and purification efficiency.

  • N-alkylation reactions of pyrazol-3-amine with alkyl halides bearing ether side chains generally proceed with moderate to high yields (50-85%) when optimized for solvent, base, and temperature.

  • Purity and structural confirmation are commonly validated by NMR, LC-MS, and HPLC techniques, ensuring the integrity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Pyrazol-3-amine Derivatives

Compound Name Substituent at N1 Position Key Features Reference
1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine 2-(3-Methoxypropoxy)ethyl Ether linkage enhances solubility; flexible side chain
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine 2-(Piperidin-1-yl)ethyl Basic piperidine group may improve membrane permeability
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (3-Chlorothiophen-2-yl)methyl Thiophene ring introduces aromaticity; chlorine enhances electronegativity
1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine 2-(Oxan-4-yl)ethyl Tetrahydropyran group adds steric bulk and hydrogen-bonding capacity
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Simple aromatic substituent; limited solubility due to hydrophobicity

Key Observations :

  • The 3-methoxypropoxyethyl group in the target compound provides a balance of hydrophilicity and flexibility, contrasting with the rigid aromatic substituents in compounds like 1-[(3-chlorothiophen-2-yl)methyl] derivatives .
  • Piperidine-containing analogs (e.g., 1-(2-(piperidin-1-yl)ethyl)) exhibit basicity, which could enhance interactions with acidic biological targets .

Key Observations :

  • The target compound’s synthesis likely involves ester hydrolysis under mild conditions (e.g., NaHCO₃ in THF-H₂O), similar to benzimidazole derivatives in .
  • Piperidine-substituted analogs require multi-step sulfonation and amination, indicating higher complexity .
  • Simpler derivatives (e.g., 3-methyl-1-phenyl) may be synthesized via direct condensation, suggesting scalability for lead optimization .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison

Compound ^1H NMR Features (δ, ppm) Reference
Target Compound (Analog: 6d in ) Methoxy group: ~3.3; Methylene protons: ~3.5–4.0
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine Piperidine protons: 1.34–1.46 (m); NH₂: 7.36 (s)
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-... Aromatic protons: 6.68–8.63; NH₂: 11.06 (s)

Key Observations :

  • The methoxy group in the target compound produces a distinct singlet near δ 3.3 ppm, while methylene groups in the propoxy chain appear as multiplets between δ 3.5–4.0 .
  • Piperidine-containing compounds show characteristic multiplet signals for aliphatic protons (δ 1.34–1.46) .
  • Aromatic substituents (e.g., benzimidazole in ) lead to complex splitting patterns in the δ 6.5–8.6 range .

Biologische Aktivität

1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine is a novel compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The structural versatility of pyrazoles allows for modifications that can enhance their therapeutic potential. The specific compound , 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine, is part of ongoing research aimed at developing effective treatments for various diseases.

Synthesis of 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine

The synthesis of pyrazole compounds typically involves the reaction of hydrazines with carbonyl compounds. For 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine, synthetic pathways may include:

  • Step 1 : Formation of the hydrazone intermediate.
  • Step 2 : Cyclization to form the pyrazole ring.
  • Step 3 : Introduction of the methoxypropoxy ethyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Research indicates that these compounds can induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amineMCF-70.08
Similar Pyrazole DerivativeHCT1160.07
Similar Pyrazole DerivativeA5490.06

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and modulate signaling pathways such as p38 MAPK .

Case Study: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of pyrazoles in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

The mechanism by which 1-(2-(3-Methoxypropoxy)ethyl)-1H-pyrazol-3-amine exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : Many pyrazoles act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
  • Modulation of Apoptosis : By altering the expression levels of Bcl-2 and Bax, these compounds can trigger apoptosis in cancer cells.
  • Targeting Kinase Pathways : Some derivatives may inhibit kinases involved in cancer progression and inflammation, such as p38 MAPK and VEGFR .

Q & A

Q. What factors contribute to variability in biological assay results across studies, and how can they be controlled?

  • Methodology :
  • Cell Line Authentication : Use STR profiling to avoid cross-contamination.
  • Dose-Response Curves : Normalize data to internal controls (e.g., housekeeping genes).
  • Blinded Analysis : Minimize bias in high-throughput screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.